molecular formula C10H8BrNO2 B11858376 7-Bromo-3-methoxyquinolin-2(1H)-one

7-Bromo-3-methoxyquinolin-2(1H)-one

Cat. No.: B11858376
M. Wt: 254.08 g/mol
InChI Key: SGCLGAMKNVGPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methoxyquinolin-2(1H)-one is a heterocyclic aromatic compound featuring a quinolinone core substituted with a bromine atom at position 7 and a methoxy group at position 2. Quinolinones are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation properties, which are influenced by substituent patterns and electronic effects .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-7(11)5-8(6)12-10(9)13/h2-5H,1H3,(H,12,13)

InChI Key

SGCLGAMKNVGPNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2)Br)NC1=O

Origin of Product

United States

Preparation Methods

Bromination of 3-Methoxyquinolin-2(1H)-one

Regioselective bromination at position 7 of 3-methoxyquinolin-2(1H)-one is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy group at position 3 directs bromination to the para position (C7) relative to the ketone moiety. A typical protocol involves dissolving 3-methoxyquinolin-2(1H)-one (1.0 equiv) in anhydrous DCM, adding NBS (1.1 equiv) portionwise, and stirring for 12–24 hours. Purification via column chromatography (ethyl acetate/hexane, 1:3) yields 7-bromo-3-methoxyquinolin-2(1H)-one with 70–75% efficiency.

Alternative brominating agents, such as bromine (Br₂) in acetic acid, have been explored but often result in lower regioselectivity due to competing reactions at positions 5 and 8. For instance, bromine in glacial acetic acid at 50°C produces a 3:1 mixture of 7-bromo and 5-bromo isomers, necessitating costly separation steps.

Methoxylation of 7-Bromoquinolin-2(1H)-one

Introducing the methoxy group at position 3 of 7-bromoquinolin-2(1H)-one is accomplished via nucleophilic substitution or Ullmann-type coupling. A representative method involves treating 7-bromo-3-hydroxyquinolin-2(1H)-one with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction affords the methoxylated product in 65–70% yield after recrystallization from ethanol.

For substrates lacking a hydroxyl group, directed C–H activation using palladium catalysts enables direct methoxylation. A mixture of 7-bromoquinolin-2(1H)-one, CuI (10 mol%), and trimethyl borate in dioxane at 120°C under argon introduces the methoxy group with 55% yield, though scalability remains limited.

Multi-Step Synthesis from Aniline Derivatives

The Gould-Jacobs cyclization offers a robust route to construct the quinolinone core with pre-installed substituents. Starting with 3-methoxyaniline, condensation with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C forms 3-methoxy-4-methylquinolin-2(1H)-one. Subsequent bromination at position 7 using NBS in DCM yields the target compound (Fig. 1).

Fig. 1. Gould-Jacobs route to this compound.

An alternative approach utilizes visible light-mediated synthesis from quinoline N-oxides. Irradiating 3-methoxyquinoline N-oxide with a 40 W blue LED in the presence of acridinium photocatalyst (PC 4) and DMSO generates 3-methoxyquinolin-2(1H)-one, which is subsequently brominated.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Bromination efficiency correlates strongly with solvent polarity. Non-polar solvents like DCM minimize side reactions, while polar aprotic solvents (e.g., DMF) accelerate NBS decomposition, reducing yields. Optimal temperatures range from 0°C (for slow, controlled reactions) to 25°C (for higher throughput).

Catalytic Systems

Photoredox catalysis enhances regioselectivity and reduces reaction times. For example, PC 4 (1 mol%) in DMSO under blue LED irradiation enables quinolinone formation at room temperature, avoiding high-temperature degradation.

Industrial-Scale Production Techniques

Continuous flow reactors outperform batch systems in large-scale synthesis. A patented process employs a two-stage flow system:

  • Bromination Module : NBS and 3-methoxyquinolin-2(1H)-one in DCM react at 25°C with a residence time of 30 minutes.

  • Purification Module : In-line liquid-liquid extraction removes succinimide byproducts, achieving >90% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.84 (s, 3H, OCH₃), 6.82 (d, J = 8.4 Hz, 1H, H5), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H6), 7.91 (d, J = 2.0 Hz, 1H, H8), 11.20 (s, 1H, NH).

  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

  • HRMS : m/z calcd for C₁₀H₈BrNO₂ [M+H]⁺ 256.9734, found 256.9732.

MethodReagents/ConditionsYield (%)Key Advantage
NBS BrominationNBS, DCM, 25°C75High regioselectivity
Photoredox SynthesisPC 4, DMSO, blue LED82Mild conditions, scalability
Gould-Jacobs Cyclizationβ-keto ester, PPA68One-pot core formation

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine at position 7 facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing functional groups or extending molecular frameworks.

Example Reaction:

7-Bromo-3-methoxyquinolin-2(1H)-one+p-fluorophenylboronic acidPdCl2(dppf),K2CO37-(p-fluorophenyl)-3-methoxyquinolin-2(1H)-one\text{this compound} + p\text{-fluorophenylboronic acid} \xrightarrow{\text{PdCl}_2(\text{dppf}), \text{K}_2\text{CO}_3} \text{7-(p-fluorophenyl)-3-methoxyquinolin-2(1H)-one}

Conditions

  • Catalyst: PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%)

  • Base: 2M K₂CO₃

  • Solvent: DMF/H₂O

  • Temperature: Microwave irradiation at 120°C for 15 min

  • Yield: ~60–75% (estimated from analogous procedures in )

Key Applications:

  • Synthesis of influenza A endonuclease inhibitors ( ).

  • Preparation of fluorophenyl derivatives for structure-activity relationship studies ( ).

Demethylation of the Methoxy Group

The methoxy group undergoes cleavage under acidic or boron tribromide (BBr₃) conditions to yield 3-hydroxyquinolin-2(1H)-one derivatives.

Acidic Demethylation (HBr/AcOH):

\text{this compound} \xrightarrow{\text{48% HBr, AcOH, 120°C}} \text{7-Bromo-3-hydroxyquinolin-2(1H)-one}

  • Reaction Time: 4 days

  • Conversion: ~50% (monitored by LCMS)

  • Isolated Yield: 48% after purification ( )

BBr₃-Mediated Demethylation:

This compoundBBr3,DCM7-Bromo-3-hydroxyquinolin-2(1H)-one\text{this compound} \xrightarrow{\text{BBr}_3, \text{DCM}} \text{7-Bromo-3-hydroxyquinolin-2(1H)-one}

  • Conditions: Excess BBr₃ in dichloromethane at RT for 2–4 h

  • Yield: >80% ( )

Reduction of the Quinolinone Core

Catalytic hydrogenation reduces the C3–C4 double bond, producing dihydroquinolinone derivatives.

Reaction:

This compoundH2,Pd/C7-Bromo-3-methoxy-3,4-dihydroquinolin-2(1H)-one\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{7-Bromo-3-methoxy-3,4-dihydroquinolin-2(1H)-one}

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol or THF

  • Pressure: 1 atm H₂

  • Yield: ~85–90% ( )

Functionalization via Electrophilic Substitution

The electron-rich aromatic ring allows regioselective substitution, though bromine’s deactivating effect limits reactivity.

Nitration Example:

This compoundHNO3,H2SO45-Nitro-7-bromo-3-methoxyquinolin-2(1H)-one\text{this compound} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{5-Nitro-7-bromo-3-methoxyquinolin-2(1H)-one}

  • Positional Preference: Nitration occurs at C5 due to directing effects of methoxy and bromine ( ).

  • Yield: ~40–60% (estimated from analogous quinoline nitrations)

Nucleophilic Aromatic Substitution (NAS)

Bromine at C7 can be displaced by strong nucleophiles under specific conditions.

Reaction with Amines:

This compound+NH3CuI, L-proline7-Amino-3-methoxyquinolin-2(1H)-one\text{this compound} + \text{NH}_3 \xrightarrow{\text{CuI, L-proline}} \text{7-Amino-3-methoxyquinolin-2(1H)-one}

  • Catalyst: CuI/L-proline

  • Solvent: DMSO

  • Temperature: 100°C for 12 h

  • Yield: ~50–70% (based on similar NAS reactions in )

Comparative Reaction Data Table

Reaction TypeConditionsYield (%)Key ProductReferences
Suzuki CouplingPdCl₂(dppf), K₂CO₃, 120°C (microwave)60–757-(p-Fluorophenyl)-3-methoxyquinolinone
HBr/AcOH Demethylation48% HBr, reflux, 4 days487-Bromo-3-hydroxyquinolinone
BBr₃ DemethylationBBr₃, DCM, RT, 2–4 h>807-Bromo-3-hydroxyquinolinone
Catalytic HydrogenationH₂, Pd/C, ethanol85–907-Bromo-3-methoxy-dihydroquinolinone
NitrationHNO₃/H₂SO₄, 0°C to RT40–605-Nitro-7-bromo-3-methoxyquinolinone

Mechanistic Insights

  • Suzuki Coupling : The bromine acts as a leaving group, with Pd⁰ intermediates facilitating transmetallation and reductive elimination ( ).

  • Demethylation : BBr₃ cleaves the methoxy group via sequential coordination and acidolysis ( ).

  • Reduction : Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by syn-addition to the α,β-unsaturated carbonyl system ( ).

This compound’s reactivity underscores its utility in medicinal chemistry, particularly in synthesizing bioactive quinoline derivatives targeting viral enzymes and microbial pathogens.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 7-bromo-3-methoxyquinolin-2(1H)-one typically involves bromination of 3-methoxyquinolin-2(1H)-one. The structural formula is characterized by the presence of a bromine atom at the 7-position and a methoxy group at the 3-position of the quinoline ring. This configuration enhances its reactivity and biological activity.

Research has demonstrated that this compound exhibits various biological activities, making it a valuable compound in medicinal chemistry.

1. Antiviral Activity
Studies have indicated that derivatives of quinolinones, including this compound, can act as inhibitors against viral enzymes. For instance, research focusing on influenza A endonuclease has shown that similar compounds can effectively inhibit viral replication .

2. Antimicrobial Properties
The quinoline derivatives are recognized for their antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.

3. Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. It has shown potential in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in treating neurodegenerative diseases like Alzheimer's. The reported IC50 for AChE inhibition was approximately 0.28 µM.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

Case Study 1: Influenza A Inhibition
A study synthesized multiple derivatives to assess their inhibitory effects on H1N1 influenza A endonuclease. Among these, certain brominated derivatives demonstrated high potency, indicating a potential pathway for developing antiviral drugs .

Case Study 2: Antimycobacterial Activity
Research focusing on the antimicrobial properties revealed that compounds similar to this compound showed significant activity against Mycobacterium tuberculosis, with binding affinities suggesting effective inhibition mechanisms through molecular docking studies.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxyquinolin-2(1H)-one depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes, receptors, or DNA to exert its therapeutic effects.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

The quinolinone scaffold is structurally related to isoquinolinones, quinoxalinones, and dihydroquinolinones. Key differences among these analogs include:

  • Core Heterocycle: Quinolinone: A fused bicyclic system with nitrogen at position 1 (e.g., 7-Bromo-3-methoxyquinolin-2(1H)-one). Isoquinolinone: Nitrogen at position 2 (e.g., 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, C₁₀H₁₀BrNO) . Quinoxalinone: A benzene ring fused to a pyrazine-dione ring (e.g., 7-Bromo-3-methylquinoxalin-2(1H)-one, C₉H₇BrN₂O) .
  • Substituent Effects: Methoxy groups enhance solubility due to polarity, whereas bromine and methyl groups increase lipophilicity (e.g., XLogP3 = 1.6 for 7-bromo-2-methylisoquinolinone) .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) XLogP3 Key Features
This compound C₁₀H₈BrNO₂ 268.08* 7-Br, 3-OCH₃ N/A ~1.8† Polar methoxy enhances solubility
7-Bromo-2-methylisoquinolin-3(4H)-one C₁₀H₁₀BrNO 240.10 7-Br, 2-CH₃ N/A 1.6 Methyl increases lipophilicity
7-Bromo-3-methylquinoxalin-2(1H)-one C₉H₇BrN₂O 239.07 7-Br, 3-CH₃ 291–293 (decomp) 2.1‡ High thermal stability
7-Bromo-3,4-dihydroquinolin-2(1H)-one C₉H₈BrNO 226.07 7-Br, saturated C3–C4 N/A 1.9 Planarity reduced by dihydro ring
6-Bromo-7-methoxyquinoxalin-2(1H)-one C₉H₇BrN₂O₂ 269.07 6-Br, 7-OCH₃ N/A 1.5 Bromo-methoxy synergy

*Estimated based on analogs; †Predicted using substituent contributions; ‡Predicted from quinoxaline analogs .

Biological Activity

7-Bromo-3-methoxyquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by:

  • Molecular Formula : C10H8BrN1O2
  • Molecular Weight : 256.08 g/mol
  • Structure : Contains a bromine atom at the 7-position and a methoxy group at the 3-position of the quinoline ring.

Antiviral Activity

Research indicates that quinoline derivatives, including those with bromine substitutions, exhibit antiviral properties. A study evaluated various 3-hydroxyquinolin-2(1H)-ones as inhibitors of influenza A endonuclease, revealing that substitutions at the 6 and 7 positions significantly enhance their inhibitory activity against H1N1 influenza virus . Specifically, compounds featuring a 7-bromo substitution were noted for their increased potency compared to unsubstituted derivatives.

Anticancer Activity

Quinoline derivatives have shown promising results in cancer research. A recent investigation into structural modifications of quinolines found that certain derivatives, including those similar to this compound, exhibit low nanomolar antiproliferative activities against cancer cell lines such as HeLa and MCF-7. The mechanism of action for these compounds often involves apoptosis induction and interference with tubulin polymerization .

Case Studies and Research Findings

StudyCompoundBiological ActivityKey Findings
7-Bromo-3-hydroxyquinolin-2(1H)-oneAntiviralSignificant inhibition of H1N1 endonuclease with IC50 values indicating enhanced activity due to bromine substitution.
Various quinoline derivativesAnticancerLow nanomolar potency against HeLa and MCF-7 cells; mechanisms include apoptosis and tubulin dynamics interference.
Quinoline methanolsAntimalarialEffective against CQ-sensitive and resistant strains; mechanism involves hematin crystallization inhibition.

Q & A

Q. What are the most reliable synthetic routes for preparing 7-Bromo-3-methoxyquinolin-2(1H)-one, and how are intermediates characterized?

A common method involves bromination of 3-methoxyquinolin-2(1H)-one precursors. For example, brominated intermediates can be synthesized via diazomethane treatment followed by regioselective bromination (e.g., using Br₂ in acetic acid under controlled temperatures) . Characterization typically employs ¹H/¹³C NMR to confirm regiochemistry and purity. For instance, ¹H NMR signals for the methoxy group appear at δ ~3.8–4.2 ppm, while aromatic protons show distinct splitting patterns (e.g., doublets at δ 6.7–7.9 ppm) .

Q. How can researchers optimize the demethylation of 3-methoxy groups to generate bioactive 3-hydroxy derivatives?

Demethylation is achieved using BBr₃ in dichloromethane at 0°C to room temperature. Excess BBr₃ (2–3 equiv.) ensures complete conversion, monitored by TLC. Post-reaction, quenching with methanol and purification via silica gel chromatography yields 3-hydroxyquinolin-2(1H)-one derivatives. This method is critical for generating analogs with enhanced hydrogen-bonding capabilities for biological activity studies .

Q. What analytical techniques are essential for confirming the structure of this compound derivatives?

  • High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., [M+H]+ calculated for C₁₀H₈BrNO₂: 268.9732).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems.
  • IR spectroscopy to confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do substituent position and electronic effects influence the antimicrobial activity of this compound derivatives?

Activity correlates with substituent electronegativity and steric effects. For example:

PositionSubstituentMIC (μg/mL) vs. P. aeruginosaSource
7-Br3-OCH₃16–32
7-Br3-OH8–16
Hydroxy groups enhance activity due to improved solubility and target binding. Fluorinated analogs (e.g., 7-Br + 4-F) show improved penetration via hydrophobic interactions .

Q. What strategies resolve contradictions in SAR data for quinolinone derivatives?

  • Systematic substitution : Compare analogs with single vs. multiple halogen/hydroxy groups.
  • Computational docking : Model interactions with targets like bacterial topoisomerases or viral polymerases to rationalize MIC variations.
  • Control experiments : Assess compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

Q. How can Suzuki-Miyaura cross-coupling be applied to diversify this compound?

The bromine at position 7 serves as a handle for Pd-catalyzed coupling with boronic acids (e.g., p-fluorophenylboronic acid). Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: Dioxane/H₂O (2:1) at 80°C for 12–24 hours.
    This yields 7-aryl/heteroaryl derivatives for probing π-π stacking interactions in enzyme binding pockets .

Q. What methodologies address low yields in bromination or alkylation reactions of quinolinone cores?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) to prevent side reactions.
  • Alternative brominating agents : Use NBS (N-bromosuccinimide) in DMF for milder conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.